N-(3-fluorophenyl)pyrimidine-2-carboxamide
Description
Contextualization within Pyrimidine-Carboxamide Chemical Space
The pyrimidine-carboxamide core is a significant architectural motif in the landscape of medicinal chemistry. gsconlinepress.com Pyrimidine (B1678525), a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3, is a fundamental building block found in nature, most notably in the nucleobases cytosine, thymine, and uracil, which are essential components of DNA and RNA. wikipedia.org The attachment of a carboxamide group (-CONH-) to the pyrimidine ring creates a versatile scaffold that allows for diverse chemical modifications and has been explored for a wide array of therapeutic applications. gsconlinepress.comorientjchem.org
The carboxamide linkage provides a rigid and planar unit that can participate in hydrogen bonding, a crucial interaction for the binding of molecules to biological targets such as enzymes and receptors. mdpi.com The pyrimidine ring itself can be readily functionalized at its 2, 4, 5, and 6 positions, allowing for the fine-tuning of a compound's steric and electronic properties. mdpi.com This adaptability has led to the development of numerous pyrimidine-carboxamide derivatives with a broad spectrum of biological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and antiviral properties. orientjchem.orggsconlinepress.comnih.gov
For instance, research into pyrimidine-5-carboxamide derivatives has identified them as potential inhibitors of salt-inducible kinases (SIKs) for the treatment of inflammatory bowel disease. nih.gov In another study, pyrido[2,3-d]pyrimidine-6-carboxamides have been investigated as potential diuretic agents. acs.org The specific compound, N-(3-fluorophenyl)pyrimidine-2-carboxamide, fits within this chemical space as a molecule where the carboxamide group is attached to the 2-position of the pyrimidine ring, and the amide nitrogen is substituted with a 3-fluorophenyl group. This particular arrangement of atoms and functional groups dictates its potential interactions and biological profile.
Historical Perspective of Pyrimidine Derivatives in Medicinal Chemistry
The journey of pyrimidine and its derivatives in science began in the 19th century. While pyrimidine derivatives like alloxan (B1665706) were known earlier, the first laboratory synthesis of a pyrimidine was reported in 1879 by Grimaux, who prepared barbituric acid. wikipedia.org The systematic study of pyrimidines was further advanced by Pinner in 1884, who synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines and was the first to propose the name "pyrimidin" in 1885. wikipedia.org The parent compound, pyrimidine, was first prepared in 1900 by Gabriel and Colman. wikipedia.org
The discovery of the pyrimidine bases—cytosine, thymine, and uracil—as fundamental components of nucleic acids solidified the importance of this heterocyclic system in biological chemistry. wikipedia.org This understanding paved the way for the development of pyrimidine-based drugs. A significant milestone was the synthesis of barbiturates, such as barbitone, which were recognized for their hypnotic, sedative, and anticonvulsant properties. nih.gov
Throughout the 20th and into the 21st century, the pyrimidine scaffold has been a prolific source of new therapeutic agents. gsconlinepress.com Its derivatives have been successfully developed into drugs for a wide range of conditions. For example, the pyrimidine ring is a core component of vitamins like thiamine (B1217682) (vitamin B1) and riboflavin. nih.govresearchgate.net In oncology, pyrimidine analogues have been a cornerstone of chemotherapy. In the field of infectious diseases, pyrimidine derivatives have been crucial in the development of antiviral drugs, including the HIV drug zidovudine. wikipedia.org The continuous exploration of pyrimidine derivatives demonstrates their enduring importance in the quest for new and effective medicines. orientjchem.orggsconlinepress.com
Significance of Fluorine Substitution in Aromatic Systems within Drug Design
The introduction of fluorine into drug candidates is a widely used strategy in modern medicinal chemistry to enhance a molecule's pharmacological profile. tandfonline.com The substitution of a hydrogen atom with a fluorine atom, particularly on an aromatic ring, can profoundly influence a compound's properties, despite the relatively small size of the fluorine atom (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å). tandfonline.com
One of the most significant effects of fluorine substitution is the modulation of a compound's metabolic stability. acs.orgnih.gov The carbon-fluorine (C-F) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by enzymes like the cytochrome P450 family. tandfonline.com Placing a fluorine atom at a site on an aromatic ring that is susceptible to metabolic attack can block this process, thereby increasing the drug's half-life and bioavailability. nih.govnih.gov
Furthermore, fluorine's high electronegativity can alter the electronic properties of the aromatic ring, influencing the acidity or basicity (pKa) of nearby functional groups. acs.orgnih.gov This can affect how a drug interacts with its target protein and can influence its absorption and distribution in the body. nih.gov The introduction of fluorine can also impact a molecule's lipophilicity, which is a critical factor in its ability to cross cell membranes. tandfonline.comnih.gov While a single fluorine atom has a modest effect on lipophilicity, more heavily fluorinated groups like trifluoromethyl (-CF3) can significantly increase it. acs.org
The strategic placement of fluorine can also lead to enhanced binding affinity with the target protein. tandfonline.com This can occur through direct interactions, such as hydrogen bonding or dipole-dipole interactions, or indirectly by altering the conformation of the molecule to better fit the binding site. tandfonline.comacs.org The use of fluorine in drug design is a testament to its ability to fine-tune the properties of a lead compound to create a more effective and safer therapeutic agent. nih.gov
Research Findings on Related Pyrimidine-Carboxamide Derivatives
While specific research focusing solely on this compound is not extensively documented in publicly available literature, its structural motifs are present in more complex molecules that have been the subject of scientific investigation. For example, a study on novel antifungal agents targeting CYP51, an important enzyme in fungi, synthesized and evaluated a series of 2-phenylpyrimidine (B3000279) derivatives. nih.gov Within this research, compounds bearing a fluorinated phenyl ring attached to a pyrimidine carboxamide core were synthesized, highlighting the relevance of this chemical architecture in the development of new antifungal drugs. nih.gov
Another area of research involves the synthesis of novel pyrimidine and pyrimidopyrimidine derivatives for their potential cytotoxic, antimicrobial, and anti-inflammatory activities. nih.gov These studies often explore a range of substitutions on the pyrimidine ring and the attached aryl groups to understand structure-activity relationships. The inclusion of a fluorophenyl group is a common strategy in these explorations to probe the effects of electronegativity and metabolic stability. nih.govmdpi.com
The following table provides a summary of key data points for this compound based on general chemical principles and data from related compounds.
| Property | Value/Description |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₈FN₃O |
| Core Structures | Pyrimidine, Phenyl, Amide |
| Key Functional Groups | Carboxamide, Fluoro |
| Potential Research Areas | Antifungal, Anticancer, Anti-inflammatory |
| This table is generated based on the chemical structure and data from related compounds. |
Structure
3D Structure
Properties
Molecular Formula |
C11H8FN3O |
|---|---|
Molecular Weight |
217.20 g/mol |
IUPAC Name |
N-(3-fluorophenyl)pyrimidine-2-carboxamide |
InChI |
InChI=1S/C11H8FN3O/c12-8-3-1-4-9(7-8)15-11(16)10-13-5-2-6-14-10/h1-7H,(H,15,16) |
InChI Key |
XJTOQIUBIGHILZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=NC=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies of N 3 Fluorophenyl Pyrimidine 2 Carboxamide
Established Synthetic Routes for Pyrimidine-2-carboxamide (B1283407) Scaffolds
The construction of the pyrimidine-2-carboxamide core is achievable through several robust synthetic strategies. These methods are foundational in heterocyclic chemistry and provide the necessary framework for accessing a wide array of substituted pyrimidines.
Multi-component Reactions in Pyrimidine (B1678525) Synthesis
Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. bohrium.com This approach is prized for its atom economy, reduced number of purification steps, and the ability to rapidly generate libraries of structurally diverse compounds. bohrium.comacs.org
In pyrimidine synthesis, MCRs offer a powerful tool for creating highly substituted and unsymmetrical products. acs.org A notable example is the iridium-catalyzed multicomponent synthesis that assembles pyrimidines from amidines and up to three different alcohol molecules. acs.orgmdpi.com This process proceeds through a sequence of condensation and dehydrogenation steps, leading to selective C-C and C-N bond formations and aromatization of the heterocyclic ring. bohrium.comacs.org The use of pincer-ligand-iridium complexes has been shown to be particularly effective, enabling the synthesis of numerous pyrimidine derivatives with yields reaching up to 93%. acs.orgmdpi.com
Table 1: Examples of Multi-component Reactions in Pyrimidine Synthesis
| Reaction Type | Reactants | Catalyst/Conditions | Key Features |
| Iridium-catalyzed Synthesis | Amidines, Alcohols | PN5P-Ir-pincer complexes | High regioselectivity; sustainable approach using biomass-accessible alcohols. acs.orgorganic-chemistry.org |
| Zinc Chloride-catalyzed Coupling | Enamines, Triethyl orthoformate, Ammonium (B1175870) acetate | ZnCl₂ | Single-step synthesis of 4,5-disubstituted pyrimidines. organic-chemistry.org |
| Oxidative Annulation | Amidines, Ketones, N,N-dimethylaminoethanol | Metal-free, oxidative | Utilizes N,N-dimethylaminoethanol as a one-carbon source. organic-chemistry.org |
Cyclocondensation Approaches
Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, involving the formation of a ring from one or more molecules with the elimination of a small molecule, such as water or ammonia (B1221849). The classical Pinner synthesis, which involves the condensation of 1,3-dicarbonyl compounds with amidines, is a primary example of a [3+3] cycloaddition for forming the pyrimidine ring. mdpi.com
Modern variations of this approach are extensive. For instance, β-keto esters can react with amidines, often promoted by ultrasound irradiation, to yield highly substituted 4-pyrimidinols. organic-chemistry.org Another strategy involves the samarium chloride-catalyzed cyclization of β-formyl enamides with urea, which serves as the ammonia source, under microwave irradiation. organic-chemistry.org These methods highlight the versatility of cyclocondensation in building the pyrimidine core from various acyclic precursors. researchgate.netresearchgate.net The regiochemistry of these reactions can often be rationalized and predicted using computational methods like DFT-B3LYP calculations, which analyze the electronic properties of the intermediates. nih.gov
Table 2: Selected Cyclocondensation Methods for Pyrimidine Synthesis
| Method | Precursors | Reagents/Conditions | Product Type |
| Pinner Synthesis | 1,3-Dicarbonyls, Amidines | Base or acid catalysis | Substituted pyrimidines. mdpi.com |
| Ultrasound-promoted Synthesis | β-Keto esters, Amidines | Ultrasound irradiation | Highly substituted 4-pyrimidinols. organic-chemistry.org |
| Microwave-assisted Synthesis | β-Formyl enamides, Urea | SmCl₃, Microwave | Pyrimidines. organic-chemistry.org |
| Chalcone Cyclization | Chalcones, Guanidine hydrochloride | NaOH, Ethanol, Reflux | 2-Aminopyrimidines. nih.gov |
Nucleophilic Substitution and Amide Coupling Reactions
Once the pyrimidine ring is formed, further functionalization is often required. Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing substituents onto the pyrimidine core, which is electron-deficient. Halogenated pyrimidines, such as 2-chloropyrimidines, are common substrates. The reactivity of different positions on the pyrimidine ring towards nucleophiles can vary; for instance, the C4 position is often more susceptible to nucleophilic attack than the C2 position, a preference that can be explained by frontier molecular orbital theory where the LUMO coefficient is higher on C4. stackexchange.com The substitution of a chlorine atom on a 2-chloropyrimidine (B141910) with an amine can proceed via an addition-elimination mechanism or, in some cases, through a more complex ring-opening and closure pathway (ANRORC mechanism). nih.gov
The final step in forming a carboxamide is the amide coupling reaction. This involves coupling a pyrimidine-carboxylic acid with an amine. Direct coupling is generally inefficient due to a competing acid-base reaction. fishersci.co.uk Therefore, the carboxylic acid must first be "activated." Common methods include:
Conversion to Acyl Chlorides: The carboxylic acid is reacted with reagents like thionyl chloride or oxalyl chloride. The resulting highly reactive acyl chloride is then treated with the amine, typically in the presence of a non-nucleophilic base. fishersci.co.uk
Use of Coupling Reagents: A vast array of peptide coupling reagents facilitate amide bond formation by creating a highly activated ester intermediate in situ. fishersci.co.uk Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), and carbodiimides like DCC and EDC are widely used. fishersci.co.uknih.govnih.gov For challenging couplings, such as those involving electron-deficient amines or sterically hindered substrates, specialized protocols using fluorouronium reagents like BTFFH have been developed. rsc.org
Targeted Synthesis of N-(3-fluorophenyl)pyrimidine-2-carboxamide
The specific synthesis of this compound is best achieved through a convergent strategy that combines a pre-functionalized pyrimidine precursor with 3-fluoroaniline (B1664137) via an amide bond-forming reaction.
Precursor Synthesis and Functionalization
The synthesis logically breaks down into the preparation of two key intermediates: pyrimidine-2-carboxylic acid (or an activated derivative) and 3-fluoroaniline.
Pyrimidine-2-carboxylic acid: This precursor can be synthesized from commercially available starting materials. A common route begins with 2-cyanopyrimidine (B83486). nih.gov The nitrile group can be hydrolyzed to a primary amide (pyrimidine-2-carboxamide) under basic conditions (e.g., NaOH solution). nih.gov Subsequent hydrolysis of the amide under acidic or basic conditions yields the desired pyrimidine-2-carboxylic acid. Alternatively, 2-cyanopyrimidine can be converted to pyrimidine-2-carboxamidine, for example, by using ammonia and ammonium chloride in a sodium methanolate solution. google.combldpharm.com This amidine can then be used in further cyclocondensation reactions if a more complex pyrimidine core is desired before establishing the carboxamide functionality.
3-Fluoroaniline: This is a commercially available reagent and typically does not require separate synthesis in this context.
The most direct pathway involves the amide coupling of pyrimidine-2-carboxylic acid with 3-fluoroaniline.
Optimizing Reaction Conditions and Yields
The critical step is the amide coupling between the pyrimidine-2-carboxylic acid and the 3-fluoroaniline. The electronic properties of both coupling partners must be considered for optimizing reaction conditions. The pyrimidine ring is electron-withdrawing, which can affect the reactivity of the attached carboxyl group. Similarly, the fluorine atom on the aniline (B41778) ring makes the amine nitrogen less nucleophilic compared to aniline itself.
Optimization of this coupling reaction would involve screening several parameters: researchgate.net
Coupling Reagent: Standard reagents like HATU or HBTU in combination with a tertiary amine base such as DIPEA (N,N-Diisopropylethylamine) or triethylamine (B128534) in an aprotic solvent like DMF (Dimethylformamide) or DCM (Dichloromethane) would be a primary choice. nih.govrsc.org
Solvent and Temperature: Aprotic polar solvents like DMF are common for these reactions. nih.gov While many couplings proceed at room temperature, gentle heating may be required to drive the reaction to completion, especially with a less nucleophilic amine. rsc.org
Reaction Time: The reaction progress should be monitored by techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from a few hours to overnight. nih.gov
Alternative Methods: If standard coupling reagents provide low yields, conversion of the pyrimidine-2-carboxylic acid to its acyl chloride using oxalyl chloride or thionyl chloride followed by reaction with 3-fluoroaniline in the presence of a base like pyridine (B92270) could be an effective alternative. fishersci.co.uk
By systematically varying these conditions, the yield of the target compound, this compound, can be maximized.
Design and Synthesis of this compound Analogs
The development of analogs of this compound is a key strategy in medicinal chemistry to explore the structure-activity relationships (SAR) and optimize the therapeutic potential of this class of compounds. The design process typically involves systematic modifications of its three main components: the fluorophenyl ring, the pyrimidine core, and the carboxamide linker. These modifications aim to enhance biological activity, selectivity, and pharmacokinetic properties.
Strategies for Substituent Variation on the Fluorophenyl Moiety
Research has shown that the position and nature of the substituent on the phenyl ring are critical. For instance, in the development of pyrimidine-based inhibitors, various substitutions on the phenyl ring are explored to enhance potency. ekb.eg The introduction of different functional groups, such as halogens (e.g., chlorine, bromine), alkyls, or methoxy (B1213986) groups, can alter the lipophilicity and electronic distribution of the molecule. nih.govgsconlinepress.com For example, the synthesis of certain pyrimidine derivatives has involved the use of phenyl groups with different substitution patterns to probe the binding pocket of the target enzyme. nih.gov
A common synthetic route to introduce this variability involves the coupling of a substituted aniline with a pyrimidine carboxylic acid derivative. For example, 2,4,5-trichloropyrimidine (B44654) can react with a substituted phenylenediamine, followed by amide formation and subsequent coupling with various anilines to generate a library of analogs with diverse phenyl substituents. nih.gov
Below is a table summarizing various analogs with substitutions on the phenyl moiety and their reported findings.
| Compound ID | Phenyl Moiety Variation | Key Findings | Reference |
| 1 | 4-Bromophenyl | Precursor for further derivatization, used in synthesis of more complex amides. nih.gov | nih.gov |
| 2 | 4-Chlorophenyl | Showed activity in the synthesis of pyrimidin-2-amine derivatives. nih.gov | nih.gov |
| 3 | 4-Fluorophenyl | Utilized in the synthesis of pyrimidine derivatives as bone anabolic agents. nih.gov | nih.gov |
| 4 | 3-Bromo-4-chlorophenyl | Analogs with this moiety demonstrated high EGFR inhibitory activity. ekb.eg | ekb.eg |
| 5 | 3-Bromophenyl | Pyrrolo[2,3-d]pyrimidine analogs with this group showed potent EGFR inhibitory effects. ekb.eg | ekb.eg |
Modifications of the Pyrimidine Core and Carboxamide Linkage
The pyrimidine core and the carboxamide linker are central to the scaffold's interaction with target proteins, often forming key hydrogen bonds. nih.gov Modifications in this region can significantly impact the binding mode and potency of the inhibitors.
Strategies for modifying the pyrimidine core include the introduction of various substituents at different positions of the ring. For instance, amination at the C4 position of the pyrimidine ring is a common strategy. The amine group can form crucial hydrogen bonds with the backbone of the target protein. nih.gov Further exploration has involved the synthesis of trisubstituted pyrimidine derivatives to optimize interactions within the kinase binding site. nih.gov The synthesis of such analogs can be achieved through multi-step sequences starting from precursors like 2-chloropyrimidines, which allow for sequential substitution at different positions. acs.org
The carboxamide linkage is also a critical site for modification. Altering the amide portion can influence the compound's orientation in the binding pocket. For example, replacing the amide with different functional groups or incorporating various alkyl or aryl groups on the nitrogen atom can lead to enhanced activity. acs.org In some cases, extending the linker with aliphatic chains has been shown to increase lipophilicity and efficacy. nih.gov The synthesis of these amide derivatives is often accomplished by reacting a pyrimidine carboxylic acid with a variety of amines. acs.org
The following table details some of the modifications made to the pyrimidine core and carboxamide linkage.
| Compound ID | Pyrimidine Core/Carboxamide Linkage Modification | Key Findings | Reference |
| 6 | N-(piperidin-3-yl)pyrimidine-5-carboxamide | Introduction of a basic amine led to a significant increase in renin inhibitory activity. researchgate.net | researchgate.net |
| 7 | N-trisubstituted pyrimidine | Acted as potent inhibitors for both wild-type RET and RETV804M mutant. nih.gov | nih.gov |
| 8 | Hexanoyl amide linkage | Increased lipophilicity and was found to be more active in osteoblast activity studies. nih.gov | nih.gov |
| 9 | Pyrimidine-5-carbonitrile | Derivatives showed potential as EGFR inhibitors with anticancer activity. ekb.eg | ekb.eg |
| 10 | 2-(phenylamino)pyrimidine | Showed promising IC50 values against EGFR triple mutant cell lines. nih.gov | nih.gov |
Stereoselective Synthesis of Analogs
When modifications to the this compound scaffold introduce chiral centers, stereoselective synthesis becomes crucial, as different enantiomers or diastereomers often exhibit distinct biological activities and pharmacokinetic profiles. The stereochemistry of substituents can dictate the precise three-dimensional arrangement of the molecule within a biological target's binding site.
While specific examples of stereoselective synthesis for direct analogs of this compound are not extensively detailed in the provided context, general principles of asymmetric synthesis are applicable. For instance, if a chiral amine is used to form the carboxamide, the resulting diastereomers may need to be separated or synthesized stereoselectively. google.com The synthesis of chiral derivatives of related heterocyclic compounds has been achieved through methods that simplify the separation of diastereomers, allowing for the isolation of pure enantiomers. nih.gov
Key strategies for achieving stereoselectivity include the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. For example, the synthesis of molecules with specific stereocenters often employs methods like the Midland Alpine borane (B79455) reduction or Sharpless asymmetric epoxidation to set the desired stereochemistry. nih.gov In the context of related heterocyclic systems, organocatalysis using bifunctional catalysts has been shown to be effective in producing enantiomerically enriched products. nih.gov The stereocontrolled construction of specific stereocenters is often a key feature in the total synthesis of complex natural products containing similar structural motifs. elsevierpure.com
The development of stereoselective routes is essential for producing single-isomer drugs, which generally have a better therapeutic index compared to their racemic counterparts.
Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques
The primary methods for the structural elucidation of N-(3-fluorophenyl)pyrimidine-2-carboxamide include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Together, they offer a comprehensive characterization of the molecule.
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Analysis of ¹H NMR, ¹³C NMR, and 2D NMR spectra allows for the unambiguous assignment of all protons and carbons in the structure.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyrimidine (B1678525) ring, the 3-fluorophenyl ring, and the amide functional group. The amide proton (NH) typically appears as a broad singlet in the downfield region, often between 10.8 and 11.2 ppm.
The pyrimidine ring protons are anticipated to present a characteristic pattern. The H5 proton is expected to appear as a triplet, being coupled to both H4 and H6. The H4 and H6 protons, being equivalent in some related structures but likely distinct here, would appear as doublets. For instance, in related pyrimidine carboxamides, aromatic protons are observed in the range of 7.12–8.75 ppm.
The protons of the 3-fluorophenyl group will exhibit a more complex pattern due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The fluorine atom at position 3 will influence the chemical shifts and splitting patterns of the adjacent protons. These aromatic protons are generally found in the 7.12–7.70 ppm region in analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data for this compound (Note: Data are predictive and based on analysis of analogous structures)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| NH (Amide) | ~11.0 | Broad Singlet | - |
| Pyrimidine H4, H6 | ~8.9 | Doublet | J ≈ 4.8 Hz |
| Pyrimidine H5 | ~7.5 | Triplet | J ≈ 4.8 Hz |
| Fluorophenyl H2, H4, H5, H6 | 7.1 - 7.8 | Multiplet | - |
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, a total of 9 distinct signals are expected in the aromatic/heteroaromatic region, plus one for the carbonyl carbon.
The amide carbonyl carbon (C=O) is the most deshielded and is expected to appear at approximately 160-164 ppm. The carbons of the pyrimidine ring will resonate in the region of 110-160 ppm. The carbons of the 3-fluorophenyl ring will also appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing fluorine atom. The carbon directly bonded to fluorine (C-F) will show a large coupling constant (¹JCF) and a downfield shift, while ortho and para carbons will also be affected. In a similar structure, 3-(3-fluorophenyl)-2-thioxo-5-(trifluoromethyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one, the fluorophenyl carbons appear between 107 and 137 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (Note: Data are predictive and based on analysis of analogous structures)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Amide) | ~162 |
| Pyrimidine C2 | ~158 |
| Pyrimidine C4, C6 | ~157 |
| Fluorophenyl C1 (C-N) | ~140 |
| Fluorophenyl C3 (C-F) | ~163 (d, ¹JCF ≈ 245 Hz) |
| Pyrimidine C5 | ~122 |
| Fluorophenyl C2, C4, C5, C6 | 107 - 132 |
Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra.
COSY (Correlation Spectroscopy) would show correlations between adjacent protons, confirming the H4-H5-H6 connectivity in the pyrimidine ring and the coupling network within the 3-fluorophenyl ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish the direct one-bond correlations between protons and the carbons they are attached to (e.g., pyrimidine H5 with pyrimidine C5).
The IR spectrum is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies. For this compound, the spectrum would be dominated by absorptions from the amide and aromatic moieties. In related carboxamide structures, a strong C=O stretching band is typically observed around 1660-1712 cm⁻¹. The N-H stretch of the amide group is expected as a sharp to medium band around 3050-3450 cm⁻¹. Aromatic C=C and C=N stretching vibrations from both rings would appear in the 1450-1600 cm⁻¹ region. The C-F stretch is anticipated to produce a strong band in the 1100-1250 cm⁻¹ region.
Table 3: Predicted IR Absorption Bands for this compound (Note: Data are predictive and based on analysis of analogous structures)
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Amide N-H | Stretching | ~3300 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Amide C=O | Stretching | ~1680 |
| Aromatic/Heteroaromatic C=C, C=N | Stretching | 1450 - 1600 |
| C-F | Stretching | 1100 - 1250 |
Mass spectrometry provides the molecular weight and offers insights into the structure through analysis of fragmentation patterns. The molecular formula for this compound is C₁₁H₈FN₃O, corresponding to a molecular weight of approximately 217.20 g/mol . The high-resolution mass spectrum would show the molecular ion peak [M]⁺ at m/z 217.
Electron impact (EI) mass spectrometry would likely induce characteristic fragmentation. A primary cleavage event is expected at the amide bond, leading to two major fragments: the pyrimidine-2-carbonyl cation and the 3-fluorophenylaminyl radical, or their corresponding charged species.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound (Note: Data are predictive and based on analysis of analogous structures)
| Predicted m/z | Proposed Fragment Identity |
|---|---|
| 217 | [C₁₁H₈FN₃O]⁺ (Molecular Ion, M⁺) |
| 111 | [C₆H₅FN]⁺ (3-fluoroaniline radical cation) |
| 107 | [C₅H₃N₂O]⁺ (pyrimidine-2-carbonyl cation) |
| 79 | [C₅H₃N₂]⁺ (pyrimidyl cation) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
X-ray Crystallography for Solid-State Structure
No crystallographic data has been published for this compound.
Determination of Bond Lengths, Bond Angles, and Torsion Angles
Experimental data on bond lengths, bond angles, and torsion angles for this compound are not available.
Analysis of Molecular Conformation and Geometry
A definitive analysis of the molecular conformation and geometry of this compound cannot be conducted without experimental or computational studies.
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
The nature of intermolecular interactions, such as potential hydrogen bonding involving the amide group and the pyrimidine nitrogen atoms, or π-stacking between the aromatic rings, has not been experimentally determined.
Chiroptical Properties
There is no available information on the chiroptical properties of this compound.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for its favorable balance of accuracy and computational cost. igi-global.com It is widely used to study pyrimidine (B1678525) derivatives, providing robust predictions of their molecular and electronic properties. researchgate.net Methods like the B3LYP functional combined with basis sets such as 6-31G(d) or 6-311++G(d,p) are commonly employed for optimizing structures and calculating various chemical parameters. igi-global.com
A fundamental step in any computational analysis is geometry optimization, which locates the minimum energy conformation of a molecule on its potential energy surface. This process determines the most stable three-dimensional arrangement of atoms and provides key structural data such as bond lengths and angles.
For pyrimidine-based structures, DFT calculations can accurately predict these parameters. For instance, in a study of pyrimidine-2-carboxamide (B1283407), the amide group was found to be twisted with respect to the aromatic ring by a dihedral angle of 24.92 (12)°. nih.gov In computational studies of other pyrimidine derivatives, such as 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one, the optimized geometrical parameters are calculated and have been shown to correlate well with experimental data where available.
Table 1: Representative Calculated Geometrical Parameters for a Pyrimidine Derivative (Note: Data shown is for 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one, as a representative example of a related structure.)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C=O | 1.23 Å |
| Bond Length | N-H | 1.01 Å |
| Bond Length | C-F | 1.35 Å |
| Bond Angle | N-C-N | 117.5° |
| Bond Angle | C-N-H | 119.8° |
| Data sourced from a computational study on 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one. |
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
In computational studies of pyrimidine derivatives, DFT is used to calculate the energies of these frontier orbitals. nih.gov For example, in the analysis of 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one, the HOMO was found to be primarily located on the fluorophenyl ring, while the LUMO was distributed across the pyrimidine ring, indicating the sites for nucleophilic and electrophilic attacks, respectively.
Table 2: Frontier Molecular Orbital Energies for a Pyrimidine Derivative (Note: Data shown is for 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one, as a representative example.)
| Parameter | Energy (eV) |
| EHOMO | -6.65 |
| ELUMO | -1.53 |
| Energy Gap (ΔE) | 5.12 |
| Data sourced from a computational study on 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one. |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netresearchgate.net The MEP surface is colored according to the local electrostatic potential: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netproteopedia.org Green and yellow areas represent regions of intermediate potential.
For pyrimidine carboxamides, MEP analysis can identify the most reactive sites. researchgate.net Typically, the electronegative oxygen atom of the carbonyl group and the nitrogen atoms of the pyrimidine ring are expected to be regions of high electron density (red or yellow), making them sites for electrophilic interaction. Conversely, the hydrogen atoms of the amide group and the phenyl ring are generally electron-deficient (blue), marking them as sites for nucleophilic interaction. researchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wikipedia.org It translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals that align with intuitive Lewis structures. wikipedia.orgwisc.edu A key aspect of NBO analysis is the quantification of hyperconjugative interactions, which are stabilizing effects caused by the delocalization of electron density from an occupied donor NBO (a bond or lone pair) to an unoccupied acceptor NBO (an anti-bonding orbital). researchgate.net
The magnitude of the stabilization energy (E(2)) associated with these donor-acceptor interactions is calculated, providing insight into intramolecular charge transfer and the stability of the molecule. researchgate.net In studies of pyrimidine derivatives, NBO analysis is used to understand the stability arising from charge delocalization and intramolecular hydrogen bonds. researchgate.net
Theoretical vibrational analysis is a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies and corresponding modes of a molecule. sciensage.info These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of a finite basis set. To correct for this, the computed frequencies are typically multiplied by a scaling factor.
A comparison between the scaled theoretical frequencies and the experimental FT-IR spectrum serves to validate the optimized molecular structure. researchgate.net For example, in a study of 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one, a good correlation was found between the experimental FT-IR spectrum and the vibrational frequencies calculated at the B3LYP/6-311++G(d,p) level, confirming the accuracy of the computed geometry. The process involves assigning calculated vibrational modes to the observed experimental bands. youtube.comyoutube.com
Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Pyrimidine Derivative (Note: Data shown is for 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one, as a representative example.)
| Assignment | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) (cm⁻¹) |
| N-H str | 3337 | 3345 |
| C=O str | 1678 | 1682 |
| C=N str | 1589 | 1593 |
| Ar-H str | 3074 | 3080 |
| Ar-F str | 1156 | 1160 |
| Data sourced from a computational study on 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one. |
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide insight into static molecular properties, molecular dynamics (MD) simulations offer a view of the dynamic behavior of a molecule over time. youtube.com MD simulations are particularly useful for studying how a molecule like N-(3-fluorophenyl)pyrimidine-2-carboxamide might behave in a complex biological environment, such as the binding pocket of a protein. nih.gov By simulating the movements of the molecule and its surroundings, MD can assess the stability of binding poses predicted by molecular docking and characterize the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. youtube.comnih.gov In studies of related pyrimidine derivatives, MD simulations have been used to confirm the stability of the compound within the active site of an enzyme, supporting its potential as an inhibitor. nih.gov
Ligand-Protein Docking Studies
Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. For pyrimidine-2-carboxamide derivatives, docking studies have been crucial in elucidating their potential as inhibitors for a variety of enzymes.
Docking simulations for various pyrimidine-2-carboxamide analogs have been performed against several protein targets, including cyclooxygenase (COX) enzymes, the main protease (Mpro) of SARS-CoV-2, and glucokinase. These studies predict the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), and the specific orientation of the ligand within the protein's active site. For instance, studies on N-aryl-1,4,5,6-tetrahydropyrimidine-2-carboxamides have shown their potential to bind effectively to both COX-1 and COX-2 enzymes. researchgate.net Similarly, more complex pyridopyrrolopyrimidine-2-carboxamide derivatives have been docked into the active site of SARS-CoV-2 Mpro, showing promising binding affinities. rsc.orgnih.gov
The carboxamide linker is frequently observed to be a key pharmacophoric feature, often participating in crucial hydrogen bonding interactions with the protein backbone or specific residues. The pyrimidine ring and the substituted phenyl ring typically engage in hydrophobic and van der Waals interactions within the binding pocket.
Table 1: Docking Scores of Selected Pyrimidine-2-Carboxamide Analogs Against Various Protein Targets
| Compound Name | Target Protein | Docking Score (kcal/mol) |
|---|---|---|
| N-(4-Chlorophenyl)-1,4,5,6-tetrahydropyrimidine-2-carboxamide | COX-1 | -8.1 |
| N-(4-Chlorophenyl)-1,4,5,6-tetrahydropyrimidine-2-carboxamide | COX-2 | -9.0 |
| N-[4-Chloro-3-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyrimidine-2-carboxamide | COX-1 | -8.7 |
| N-[4-Chloro-3-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyrimidine-2-carboxamide | COX-2 | -9.5 |
| 1-Benzyl-N-(2-fluorophenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide derivative | SARS-CoV-2 Mpro | Not specified, but showed good fitting |
| Imidazo[1,2-a]pyrimidine derivative (top-scoring) | hACE2 | -9.1 |
| Imidazo[1,2-a]pyrimidine derivative (top-scoring) | Spike Protein (RBD) | -7.3 |
Data sourced from multiple studies. researchgate.netrsc.orgnih.gov
A critical outcome of docking studies is the identification of key amino acid residues within the protein's binding pocket that interact with the ligand. These interactions are fundamental to the ligand's binding affinity and selectivity. For pyrimidine-2-carboxamide analogs, a variety of interactions are typically observed:
Hydrogen Bonds: The amide group is a common hydrogen bond donor and acceptor. For example, in studies of pyridopyrrolopyrimidine-carboxamides targeting SARS-CoV-2 Mpro, hydrogen bonds were formed with residues such as Cys145, Ser144, and Gly143. rsc.orgrsc.org
Hydrophobic Interactions: The aromatic pyrimidine and phenyl rings often form hydrophobic interactions with nonpolar residues in the binding pocket.
Pi-Alkyl and Pi-Pi Stacking: These interactions are also common for the aromatic rings of the ligands with corresponding residues in the protein.
Table 2: Key Interacting Residues for Pyrimidine-2-Carboxamide Analogs in Different Protein Targets
| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Pyridopyrrolopyrimidine-carboxamides | SARS-CoV-2 Mpro | Cys145, Ser144, Gly143 | Hydrogen Bonding |
| Pyridopyrrolopyrimidine-carboxamides | SARS-CoV-2 Mpro | Met165 | Hydrophobic Interaction |
| 2-(Pyrimidin-4-yl)oxazole-4-carboxamides | EGFR | Not specified | Not specified |
| N-aryl-1,4,5,6-tetrahydropyrimidine-2-carboxamides | COX-1/COX-2 | Not specified | Not specified |
Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability
Following docking studies, Molecular Dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex over time. MD simulations provide a more dynamic picture of the interactions, taking into account the flexibility of both the ligand and the protein. For a pyridopyrrolopyrimidine-carboxamide derivative targeting SARS-CoV-2 Mpro, MD simulations confirmed the stability of the ligand within the binding cavity, supporting the high inhibitory activity observed in vitro. rsc.org The root-mean-square fluctuation (RMSF) analysis from such simulations can indicate that the complex remains stable throughout the simulation period. rsc.org
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. Once a pharmacophore model is developed, it can be used as a 3D query to rapidly screen large databases of chemical compounds (virtual screening) to identify novel molecules that are likely to be active.
While a specific pharmacophore model for this compound is not available, the general approach has been applied to related pyrimidine structures. For instance, fragment-based drug design (FBDD) and other in silico methods have been used to develop novel 2-(pyrimidin-4-yl)oxazole-4-carboxamide derivatives as dual EGFR kinase inhibitors. nih.gov This process often involves identifying privileged fragments, such as the pyrimidine ring and the carboxamide linker, which are known to interact favorably with the target class of proteins. rsc.org These computational techniques are invaluable for prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process.
Structure Activity Relationship Sar Studies of N 3 Fluorophenyl Pyrimidine 2 Carboxamide Derivatives
Impact of Fluorophenyl Substituent Modifications on Biological Activity
The N-phenyl portion of the molecule, particularly the fluorine substituent, is a critical determinant of biological activity. Its position and the presence of other functional groups on the phenyl ring can dramatically alter the compound's interaction with its biological target.
Positional Isomer Effects (ortho, meta, para-fluorophenyl)
The location of the fluorine atom on the phenyl ring—be it ortho (2-), meta (3-), or para (4-)—is crucial for activity. The N-(3-fluorophenyl) variant has been identified as a potent derivative in certain contexts, demonstrating significant inhibitory activity. For instance, in a series of N-trisubstituted pyrimidine (B1678525) derivatives studied as RET kinase inhibitors, the compound with a 3-fluorophenyl group attached to the amide exhibited a strong IC50 value of 6.20 nM.
While direct comparisons within a single study are often limited, broader research illustrates the significance of the fluorine position. In one study on thieno[2,3-b]pyridine (B153569) derivatives, which share the N-phenylcarboxamide motif, the N-(4-fluorophenyl) analog served as a key parent compound for further modification. nih.gov In a different series of compounds, a 2-fluorophenyl substituent was found to have lower activity compared to other halogenated phenyl rings in that specific series. This suggests that steric or electronic effects specific to the ortho position can be detrimental to binding. The differential effects of positional isomers underscore the sensitivity of the target's binding pocket to the electronic and steric profile of the substituted phenyl ring. rsc.org
Influence of Additional Substituents on the Phenyl Ring
Introducing other chemical groups onto the fluorophenyl ring provides another layer of activity modulation. The nature, size, and electronic properties of these additional substituents can either enhance or diminish the compound's efficacy.
In studies of related phenylpyrimidine scaffolds, the addition of substituents has yielded mixed results. For some c-Met kinase inhibitors, any additional substituent on the aryl group was found to be unfavorable for activity. Conversely, research on antiproliferative pyridine (B92270) derivatives showed that adding methyl (CH3) or nitro (NO2) groups to the para-position of the phenyl ring could improve activity, whereas hydroxyl (OH) groups increased the IC50 value, indicating lower potency. mdpi.com
A detailed study on thieno[2,3-b]pyridine-2-carboxamide (B1404352) derivatives provided specific insights. nih.gov Starting with a 4-halo-phenyl parent structure, the introduction of a cyano (-CN) group at the 2-position of the phenyl ring was found to be particularly effective at decreasing the expression of the oncogenic protein FOXM1. nih.govmdpi.com In contrast, derivatives with methyl (-CH3) or trifluoromethyl (-CF3) groups at the same position were inactive. nih.gov This highlights that electron-withdrawing groups like -CN can create a favorable electronic profile on the ring for biological activity. mdpi.com
Table 1: Impact of Phenyl Ring Substituents on Biological Activity of a Thieno[2,3-b]pyridine-2-carboxamide Scaffold Data sourced from studies on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, which provide insights applicable to the N-phenylpyrimidine scaffold.
| Parent Compound (Substituent at C4) | Additional Substituent (at C2) | Resulting Biological Activity | Reference |
|---|---|---|---|
| 4-Fluoro | -H (FDI-6) | Active (Baseline) | nih.gov |
| 4-Chloro | -H | Active (Baseline) | nih.gov |
| 4-Chloro | -CN | High Activity (Decreased FOXM1 expression) | nih.gov |
| 4-Bromo | -H | Active (Baseline) | nih.gov |
| 4-Bromo | -CN | High Activity (Decreased FOXM1 expression) | nih.gov |
| 4-Chloro | -CH3 | Inactive | nih.gov |
| 4-Chloro | -CF3 | Inactive | nih.gov |
Effects of Pyrimidine Core Modifications
The pyrimidine ring is a versatile scaffold that offers multiple positions for modification, allowing for fine-tuning of a compound's properties. mdpi.com Changes to this central heterocycle, including altering nitrogen positions, fusing rings, or adding substituents, can profoundly impact biological function. mdpi.comnih.gov
Nitrogen Atom Positions and Ring Fusions
The arrangement of nitrogen atoms within the heterocyclic core is fundamental to the molecule's activity. In extensive SAR studies of pyrimidine-4-carboxamides, replacing the pyrimidine core with a pyridine ring (removing the nitrogen at position 1) led to a significant 10-fold drop in potency. nih.gov This finding suggests that the nitrogen atom at this position is important, possibly for forming a key hydrogen bond with the biological target. nih.gov
Fusing the pyrimidine ring with other cyclic systems is a common strategy to explore new chemical space and enhance binding affinity. Fused systems like pyrazolo[1,5-a]pyrimidines have been synthesized and shown to possess distinct biological activities. researchgate.net For example, a 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide derivative showed effective inhibition of cancer cell proliferation. researchgate.net Similarly, thieno[2,3-b]pyridines, which can be considered bioisosteres of the pyrimidine scaffold, have been extensively studied. nih.gov The development of pyrazolopyrimidine analogues from 5-cyanopyrimidine (B126568) precursors is another approach to creating novel bioactive structures. nih.gov
Substitution Patterns on the Pyrimidine Ring
The pyrimidine ring offers several positions (typically C4, C5, and C6) where substituents can be introduced to modulate activity. mdpi.com Strategic modifications can enhance target affinity and selectivity. nih.gov
SAR studies on pyrimidine-4-carboxamides revealed that the C6 position is highly amenable to substitution. nih.govacs.org Replacing a morpholine (B109124) group at C6 with an (S)-3-hydroxypyrrolidine not only increased activity tenfold but also improved the compound's drug-like properties by reducing lipophilicity. nih.govacs.org Further exploration showed that substituting the morpholine with a dimethylamine (B145610) or a pyrrolidine (B122466) group also increased potency. nih.gov
At the C2 position, conformational restriction of a flexible N-methylphenethylamine group by replacing it with a more rigid (S)-3-phenylpiperidine structure resulted in a threefold increase in inhibitory potency. nih.govacs.org This demonstrates that reducing the number of rotatable bonds can lock the molecule into a more favorable conformation for binding.
Table 2: Effect of Pyrimidine Ring Substitutions on Potency of a Pyrimidine-4-carboxamide (B1289416) Scaffold Data sourced from a comprehensive study on pyrimidine-4-carboxamide inhibitors of NAPE-PLD.
| Substituent at C2 | Substituent at C6 | Relative Potency (IC50) | Reference |
|---|---|---|---|
| N-methylphenethylamino | Morpholine | Baseline (Hit compound) | nih.govacs.org |
| (S)-3-Phenylpiperidine | Morpholine | ~3-fold increase | nih.govacs.org |
| N-methylphenethylamino | Dimethylamine | ~2-fold increase | nih.gov |
| N-methylphenethylamino | Pyrrolidine | ~4-fold increase | nih.gov |
| (S)-3-Phenylpiperidine | (S)-3-Hydroxypyrrolidine | ~10-fold increase (Most potent) | nih.govacs.org |
Role of the Carboxamide Linkage in Biological Activity
The carboxamide (-CONH-) group serves as a crucial linker, properly orienting the phenyl and pyrimidine rings while also participating directly in binding interactions. This amide linkage is often vital for biological activity. nih.gov In many enzyme inhibitors, the carboxamide's N-H and carbonyl oxygen act as hydrogen bond donors and acceptors, respectively, anchoring the molecule to amino acid residues in the target's active site.
Amide Bond Conformation and Flexibility
The amide bond is a cornerstone of molecular structure in many biologically active compounds, including N-(3-fluorophenyl)pyrimidine-2-carboxamide and its derivatives. acs.org Its conformation and flexibility are critical for biological activity. The planarity of the amide bond is a result of resonance, which imparts a partial double bond character to the C-N bond. nih.gov This restricts rotation, leading to the existence of cis and trans conformers. For most acyclic amides, the trans conformation is sterically favored.
However, the rotation around the single bonds adjacent to the amide group (the pyrimidine-carbonyl bond and the N-phenyl bond) allows the molecule considerable conformational flexibility. Studies on related structures, such as pyrimidine-2-carboxamide (B1283407), have shown through X-ray crystallography that the amide group can be significantly twisted out of the plane of the pyrimidine ring. In one instance, a twist of 24.9° was observed. nih.gov This dihedral angle is crucial as it dictates the three-dimensional shape of the molecule and the spatial relationship between the pyrimidine and the phenyl rings.
The energetic barrier to rotation around the amide C-N bond is significant, and its dynamics can be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods such as Density Functional Theory (DFT). mdpi.com For N-acylhydrazone derivatives, which also contain an amide-like linkage, the presence of two conformers in solution has been attributed to the rotational barrier of the C-N amide bond. nih.gov The height of this barrier can be influenced by the electronic nature of the substituents on both the pyrimidine and phenyl rings. Electron-withdrawing groups, for instance, can affect the polarization of the amide bond and thus alter the rotational barrier. nih.gov This conformational flexibility is not a liability but a key feature that allows the molecule to adopt the optimal orientation for binding to its biological target.
Isosteric Replacements of the Carboxamide Group
Bioisosteric replacement is a widely used strategy in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of a lead compound. nih.gov The amide group, while crucial for forming key hydrogen bond interactions, can be susceptible to enzymatic hydrolysis. acs.org Therefore, replacing it with more stable isosteres that maintain or improve binding affinity is a common optimization strategy.
A variety of functional groups can serve as bioisosteres for the amide bond in this compound derivatives. nih.gov These replacements aim to mimic the hydrogen bonding capabilities and the spatial arrangement of the original amide.
Common isosteric replacements include:
Heterocyclic Rings: Five-membered aromatic rings are frequently used as amide isosteres. 1,2,4-triazoles, 1,3,4-oxadiazoles, and other heterocycles can replicate the hydrogen bond donor-acceptor pattern of the amide bond while often improving metabolic stability and pharmacokinetic profiles. acs.orgnih.gov For example, the replacement of an amide with a 1,2,4-triazole (B32235) in a series of pyrazolo[1,5-a]pyrimidine (B1248293) inhibitors demonstrated that the triazole could successfully replicate the key hydrogen bonding interactions of the parent amide. nih.govnih.gov
Sulfonamides: The sulfonamide group is another classic amide isostere. While it can alter the geometry and electronic properties compared to a carboxamide, it offers a different hydrogen bonding pattern and can lead to improved metabolic stability. nih.gov
Reversed and Retro-Amides: Inverting the amide bond (retro-amide) can sometimes lead to derivatives with retained potency but altered selectivity or pharmacokinetic properties due to different hydrogen bonding patterns. acs.org
Trifluoroethylamine: This group has emerged as a non-classical isostere for the amide linkage. The highly electronegative trifluoromethyl group mimics the carbonyl, and this replacement can enhance metabolic stability by shielding the adjacent bond from hydrolysis. acs.orgresearchgate.net
The success of any isosteric replacement is highly dependent on the specific biological target and the binding pocket environment. acs.org Each replacement modifies the molecule's size, shape, and electronic distribution, which can be either beneficial or detrimental to its desired activity. nih.gov
Elucidation of Key Structural Features for Desired Activity Profiles
The biological activity of this compound derivatives is highly sensitive to the nature and position of substituents on both the pyrimidine and the phenyl rings. SAR studies on this and related scaffolds have illuminated several key structural features that govern their activity profiles. nih.gov
Substitutions on the Phenyl Ring: The N-phenyl ring is a critical component, and its substitution pattern significantly modulates activity. The 3-fluoro substituent of the parent compound is often a key interaction point.
Position of Substituents: The position of substituents on the phenyl ring is crucial. In related N-phenylthieno[2,3-b]pyridine-2-carboxamide inhibitors, it was observed that substituents at the 2-position of the phenyl ring, combined with a halogen at the 4-position, had a pronounced effect on activity. mdpi.com
Electronic Effects: Both electron-donating and electron-withdrawing groups can influence activity, and the optimal electronic nature depends on the specific target. In one study on pyrimidine-4-carboxamides, both electron-donating groups (like methyl) and electron-withdrawing groups (like chloro or trifluoromethyl) at the para-position of the phenyl ring led to a reduction in activity compared to the unsubstituted analog. acs.org In another series, a cyano group was found to be critical for inhibitory activity, while methyl or nitro groups were detrimental. mdpi.com
Substitutions on the Pyrimidine Ring: The pyrimidine ring serves as a central scaffold and an important interaction hub.
Additional Substituents: Adding further substituents to the pyrimidine ring can drastically alter a compound's properties. In studies of pyrimidine-4-carboxamides, introducing groups at the 6-position of the pyrimidine ring was a key strategy for optimization. Replacing a morpholine group with a more polar (S)-3-hydroxypyrrolidine moiety, for instance, led to a 10-fold increase in inhibitory potency. acs.org
Conformational Restriction: Introducing cyclic structures that incorporate parts of the molecule can enhance potency by reducing the entropic penalty of binding. For example, replacing a flexible N-methylphenethylamine substituent with a more rigid (S)-3-phenylpiperidine structure increased inhibitory potency threefold in a series of pyrimidine-4-carboxamides. acs.org
The following interactive table summarizes key SAR findings from related pyrimidine carboxamide series, which can inform the design of this compound derivatives.
Interactive Data Table: Key Structural Features and Activity Trends
| Scaffold Position | Modification | Observed Effect on Activity | Reference |
|---|---|---|---|
| Phenyl Ring (para-position) | Addition of electron-donating groups (e.g., -CH3, -OCH3) | Decreased potency | acs.org |
| Phenyl Ring (para-position) | Addition of electron-withdrawing groups (e.g., -Cl, -CF3) | Decreased potency | acs.org |
| Pyrimidine Ring (R3 position) | Replacement of morpholine with (S)-3-hydroxypyrrolidine | 10-fold increase in potency | acs.org |
| Pyrimidine Ring (R2 position) | Conformational restriction (e.g., phenethylamine (B48288) to phenylpiperidine) | 3-fold increase in potency | acs.org |
| N-Alkyl Group | Replacement of methyl with isopropyl | 2-fold increase in potency | acs.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For pyrimidine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to understand the structural requirements for activity and to design new, more potent analogs. researchgate.net
A typical QSAR study on pyrimidine-carboxamides involves several steps:
Dataset Selection: A series of analogs with a wide range of biological activities is chosen.
Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common substructure.
Descriptor Calculation: Steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated around the aligned molecules.
Model Generation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to correlate the variations in the calculated fields with the variations in biological activity. nih.gov
Model Validation: The predictive power of the resulting QSAR model is rigorously tested using techniques like cross-validation (q²) and external validation with a test set of molecules (predictive r²). researchgate.net
For example, a 3D-QSAR study on a series of N-phenyl-tetrahydropyrimidine-5-carboxamides yielded robust models with high correlation coefficients (r² > 0.95) and good cross-validated coefficients (q² > 0.58), indicating a strong predictive capability. researchgate.net Similarly, a pharmacophore-based 3D-QSAR model for 2-phenylpyrimidine (B3000279) inhibitors of PDE4B also showed excellent statistical significance (R²=0.918, Q²=0.852). nih.gov
The output of these models is often visualized as contour maps, which highlight regions in 3D space where specific properties are predicted to enhance or diminish activity. For instance, a CoMFA map might show areas where bulky (sterically favored) or electropositive (electrostatically favored) groups would increase the biological response. These maps provide invaluable guidance for designing the next generation of derivatives with improved activity profiles.
Interactive Data Table: Representative QSAR Model Parameters for Pyrimidine Derivatives
| QSAR Study | Model Type | Statistical Parameter | Value | Significance |
|---|---|---|---|---|
| N-phenyl-tetrahydropyrimidine-5-carboxamides researchgate.net | CoMFA | q² (Cross-validated r²) | 0.68 | Good internal predictivity |
| N-phenyl-tetrahydropyrimidine-5-carboxamides researchgate.net | CoMFA | r² (Non-cross-validated r²) | 0.98 | High correlation |
| 2-phenylpyrimidine analogues nih.gov | 3D-QSAR | Q² (Cross-validated r²) | 0.852 | Excellent internal predictivity |
| 2-phenylpyrimidine analogues nih.gov | 3D-QSAR | R² (Non-cross-validated r²) | 0.918 | High correlation |
These QSAR studies underscore the importance of the three-dimensional arrangement of steric and electronic features in determining the activity of pyrimidine-based compounds like this compound.
In Vitro Biological Activity and Mechanistic Investigations
Enzyme Inhibition Studies (Cell-Free Systems)
Determination of Inhibition Constants (Ki, IC50)No inhibition constants (Ki or IC50 values) for N-(3-fluorophenyl)pyrimidine-2-carboxamide against any enzyme have been reported in the scientific literature.
Table 1: Enzyme Inhibition Constants for this compound This table is intentionally left blank as no data is available.
| Target Enzyme | IC50 | Ki | Source |
|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | N/A |
Receptor Binding Assays
Affinity Determination (Kd, Ki)The binding affinity (Kd or Ki values) of this compound to any specific receptor has not been determined or reported in the available literature.
Table 2: Receptor Binding Affinities for this compound This table is intentionally left blank as no data is available.
| Receptor | Kd | Ki | Source |
|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | N/A |
Allosteric Modulation Studies
There are no available studies investigating the potential of this compound to act as an allosteric modulator of any biological target.
Cellular Assays for Functional Activity
Target Engagement in Cellular Contexts
No data has been published on the ability of this compound to engage with specific molecular targets within a cellular environment.
Modulation of Signaling Pathways (e.g., G-protein coupling, kinase activity)
Research on the effects of this compound on intracellular signaling pathways, such as G-protein coupling or kinase activity, has not been reported in the available literature.
Cell-Based Enzyme Activity Measurements
There are no published results from cell-based assays measuring the enzymatic activity of any target in the presence of this compound.
Target Validation and Deconvolution Approaches
No information is available regarding any efforts to validate or deconvolve the biological targets of this compound.
Lead Optimization Strategies and Drug Design Principles
Iterative Design-Synthesis-Test Cycles
The cornerstone of lead optimization is the iterative design-synthesis-test (DST) cycle. This cyclical process is a systematic approach to refining the chemical structure of lead compounds. For the pyrimidine-2-carboxamide (B1283407) scaffold, this process involves:
Design: Researchers hypothesize which structural modifications to the N-(3-fluorophenyl)pyrimidine-2-carboxamide core might improve its inhibitory activity against its target, such as dihydroorotate (B8406146) dehydrogenase (DHODH), or enhance its drug-like properties. This design phase is informed by data from previous cycles, including structure-activity relationships (SAR) and computational modeling. For instance, modifications might involve altering the substitution pattern on the phenyl ring or replacing the pyrimidine (B1678525) core.
Synthesis: Chemists then synthesize these newly designed analogs. The synthetic route to this compound and related compounds typically involves the amidation of a pyrimidine-2-carboxylic acid derivative. The feasibility and efficiency of the synthetic route are crucial for rapidly generating a diverse set of compounds for testing.
Testing: The newly synthesized compounds are then evaluated in a battery of in vitro assays to determine their biological activity. For DHODH inhibitors, this would primarily involve an enzyme inhibition assay to measure their IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%).
The data from the testing phase feeds directly into the next design phase, creating a continuous loop of improvement. Each cycle provides deeper insights into the SAR, guiding the research toward compounds with optimized characteristics.
Application of Structure-Based Drug Design (SBDD)
Structure-based drug design leverages the three-dimensional structural information of the biological target, often obtained through techniques like X-ray crystallography, to guide the design of more potent and selective inhibitors.
Utilizing X-ray Crystallography of Ligand-Target Complexes
A pivotal component of SBDD is the determination of the crystal structure of the target enzyme in complex with an inhibitor. For the pyrimidine-2-carboxamide series, obtaining the X-ray crystal structure of DHODH with a bound ligand provides an atomic-level map of the binding site. This information is invaluable for:
Understanding Binding Modes: It reveals the precise orientation and conformation of the inhibitor within the active site. For example, it can show which parts of the this compound molecule are involved in key hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the amino acid residues of the enzyme.
Guiding Further Design: By visualizing unoccupied pockets or areas where steric clashes occur, medicinal chemists can rationally design new analogs that better complement the shape and chemical environment of the active site.
The table below illustrates how crystallographic data can inform the design process for a hypothetical series of analogs.
| Compound ID | Modification from Parent Compound | Observed Interaction in Crystal Structure | IC50 (nM) |
| Parent | This compound | Fluorine in hydrophobic pocket | 50 |
| Analog 1 | Replaced 3-fluoro with 3-chloro | Chlorine atom shows minor steric clash | 120 |
| Analog 2 | Replaced 3-fluoro with 3-methoxy | Methoxy (B1213986) group too large for pocket | >1000 |
| Analog 3 | Added 4-hydroxy to phenyl ring | Hydroxy group forms new H-bond | 25 |
Fragment-Based Drug Design (FBDD) Principles
Fragment-based drug design is a strategy that begins by screening small, low-complexity molecules, known as fragments, for weak binding to the target. Once a binding fragment is identified, it can be grown or linked with other fragments to produce a more potent lead compound.
In the context of this compound, the pyrimidine-2-carboxamide core itself could be considered a key fragment that anchors the molecule in the active site. FBDD principles could be applied by:
Identifying a pyrimidine fragment that binds to a specific sub-pocket of the DHODH active site.
Identifying a separate fragment, such as a fluorophenyl group, that binds to an adjacent pocket.
Linking these two fragments together in a chemically appropriate manner to create a larger, more potent molecule, effectively building up to the final lead compound.
This approach allows for a more efficient exploration of chemical space and can lead to lead compounds with better ligand efficiency—a measure of the binding energy per atom of the ligand.
Ligand-Based Drug Design (LBDD) Approaches
When the 3D structure of the target is unknown, or to complement SBDD approaches, ligand-based drug design methods are employed. These strategies use information from a set of known active and inactive molecules to infer the properties of the binding site.
Similarity Searching and Scaffold Hopping
Similarity searching is a computational technique used to identify novel compounds with potential activity by comparing them to a known active molecule, such as this compound. This can be based on 2D structural similarity (fingerprints) or 3D shape and pharmacophoric features.
Scaffold hopping takes this a step further by searching for compounds that have a different core structure (scaffold) but present a similar 3D arrangement of functional groups to the original lead. This is a powerful strategy for discovering new chemical series with potentially improved properties, such as better ADME (absorption, distribution, metabolism, and excretion) profiles or novel intellectual property. For the pyrimidine-2-carboxamide scaffold, a scaffold hop might identify a different heterocyclic core that can still position the carboxamide and phenyl groups in the correct orientation for binding to DHODH.
QSAR and Pharmacophore Modeling in Lead Optimization
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical properties of a series of compounds with their biological activity. For the this compound series, a QSAR model could be developed to predict the DHODH inhibitory potency of new analogs before they are synthesized. This is done by calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) for a set of known inhibitors and using statistical methods to find the best correlation with their measured IC50 values.
The table below shows a simplified example of data that could be used to build a QSAR model.
| Compound | Substituent (X) on Phenyl Ring | LogP (Lipophilicity) | Hammett Constant (σ) | IC50 (nM) |
| 1 | 3-F | 2.8 | 0.34 | 50 |
| 2 | 3-Cl | 3.2 | 0.37 | 45 |
| 3 | 3-CH3 | 3.1 | -0.07 | 200 |
| 4 | 3-H | 2.6 | 0 | 350 |
A pharmacophore model defines the essential 3D arrangement of functional groups that a molecule must possess to bind to the target. For this compound and its analogs, a pharmacophore model might consist of a hydrogen bond donor (the amide N-H), a hydrogen bond acceptor (the amide C=O and/or pyrimidine nitrogens), and a hydrophobic aromatic feature (the fluorophenyl ring). This model can then be used as a 3D query to screen virtual libraries of compounds to identify new potential inhibitors.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(3-fluorophenyl)pyrimidine-2-carboxamide and its derivatives?
- Methodological Answer : A common approach involves coupling pyrimidine-2-carboxylic acid derivatives with substituted anilines using carbodiimide-based reagents (e.g., EDC·HCl) and HOBt as activators. For example, in analogous compounds, 3-fluorophenylamine is reacted with activated pyrimidine carboxylic acids under anhydrous conditions with triethylamine as a base . Reaction progress is monitored via TLC, and purification is achieved via column chromatography using gradients of ethyl acetate/hexane. Yield optimization often requires controlled temperature (0–5°C during coupling) and inert atmospheres.
Q. How can structural characterization of this compound be performed?
- Methodological Answer :
- NMR : H and C NMR are critical for confirming regiochemistry. For instance, the fluorine substituent on the phenyl ring induces distinct splitting patterns in H NMR (e.g., para-fluorine causes coupling constants of ~8–9 Hz) .
- X-ray crystallography : Single-crystal X-ray diffraction resolves bond angles and confirms planarity of the pyrimidine-carboxamide core. Key metrics include C–N bond lengths (~1.34 Å for carboxamide) and dihedral angles between the pyrimidine and fluorophenyl groups .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., exact mass 341.1627 for derivatives) and detects isotopic patterns from bromine or chlorine substituents .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates polar byproducts. For non-polar derivatives, flash chromatography with silica gel (ethyl acetate/hexane, 1:3 to 1:1) is preferred. Recrystallization from ethanol/water mixtures enhances purity (>95%) .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved for fluorophenyl-pyrimidine derivatives?
- Methodological Answer : Discrepancies between solution-state NMR and solid-state X-ray data often arise from conformational flexibility. Use variable-temperature NMR to assess dynamic effects (e.g., coalescence of signals at elevated temperatures). For example, rotational barriers around the C–N bond in carboxamides can be calculated using DFT simulations (B3LYP/6-31G*) to validate experimental observations .
Q. What computational methods are suitable for predicting the binding interactions of this compound with biological targets?
- Methodological Answer :
- Docking studies : AutoDock Vina or Schrödinger Glide can model interactions with enzymes (e.g., kinase ATP-binding pockets). Parameterize the fluorine atom’s partial charges using RESP/ESP fitting .
- MD simulations : GROMACS or AMBER simulations (20–100 ns) assess stability of ligand-target complexes. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy between the carboxamide and catalytic residues .
Q. How does substituent variation on the pyrimidine ring affect bioactivity in SAR studies?
- Methodological Answer : Introduce substituents (e.g., methyl, chloro, trifluoromethyl) at the 4- or 5-position of the pyrimidine ring via Suzuki-Miyaura coupling or nucleophilic substitution. Test inhibitory potency against target enzymes (e.g., IC assays). For example, 4-trifluoromethyl groups enhance hydrophobic interactions in kinase pockets, while 5-amino groups improve solubility .
Q. What strategies mitigate regioselectivity challenges during heterocyclic substitutions?
- Methodological Answer : Use directing groups (e.g., pyrimidine N-oxides) to control electrophilic substitution sites. For Pd-catalyzed couplings, ligands like XPhos favor C-5 over C-4 substitution on pyrimidine. Solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) further tune selectivity .
Q. How can isomers (e.g., positional fluorine variants) be distinguished analytically?
- Methodological Answer : Combine F NMR (distinct chemical shifts for ortho/meta/para fluorine) with LC-MS/MS fragmentation. For example, meta-fluorophenyl derivatives show characteristic fragment ions at m/z 121 (CHF) vs. m/z 139 for para-substituted analogs .
Notes
- Structural ambiguities require cross-validation via multiple techniques (e.g., NOESY for stereochemistry).
- Advanced questions emphasize mechanistic analysis, while basic questions focus on reproducible protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
